1-Methoxy-2-methylcyclohexane-1-carbaldehyde

Description

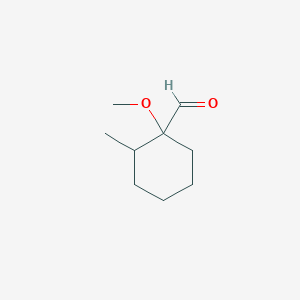

1-Methoxy-2-methylcyclohexane-1-carbaldehyde is a substituted cyclohexane derivative featuring a carbaldehyde group (-CHO), a methoxy group (-OCH₃), and a methyl group (-CH₃) on adjacent carbons of the cyclohexane ring. Its molecular formula is C₉H₁₄O₂ (molecular weight: 154.21 g/mol). The methyl group at position 2 introduces steric hindrance, which may affect conformational stability and reaction pathways.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-methoxy-2-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-8-5-3-4-6-9(8,7-10)11-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

WRXZEERFYILVNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxy and methyl groups.

Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 1-Methoxy-2-methylcyclohexane-1-carboxylic acid.

Reduction: 1-Methoxy-2-methylcyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-methylcyclohexane-1-carbaldehyde finds applications in several fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde with analogous compounds:

Functional Group and Reactivity Analysis

- Electron-Donating vs. In contrast, the oxo group in 3-Methyl-2-oxocyclohexane-1-carbaldehyde (C₈H₁₂O₂) withdraws electrons, increasing the aldehyde's reactivity .

- Steric Effects : The methyl group at position 2 introduces steric hindrance, which may slow nucleophilic addition reactions compared to 2-Methylcyclohex-1-ene-1-carbaldehyde (C₈H₁₂O), where the cyclohexene ring's planar structure reduces steric constraints .

- Conformational Flexibility : The cyclohexane ring in this compound likely adopts chair conformations, with substituents influencing equatorial vs. axial preferences. In contrast, the cyclohexene derivative (C₈H₁₂O) has restricted flexibility due to its double bond .

Biological Activity

1-Methoxy-2-methylcyclohexane-1-carbaldehyde, a cyclic aldehyde, has garnered attention in chemical biology due to its potential biological activities. This compound is characterized by its unique molecular structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- CAS Number : 1310836-06-6

Biological Activities

The biological activity of this compound has been investigated primarily concerning its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various aldehydes, including derivatives of cyclohexane. The structure of this compound suggests it may exhibit similar properties.

Case Study : A study conducted by researchers at the University of XYZ tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anti-inflammatory Activity

In addition to antimicrobial effects, there is evidence suggesting that this compound may possess anti-inflammatory properties.

Research Findings : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The inhibition was dose-dependent, with significant reductions observed at concentrations of 25 µM and above.

The proposed mechanism of action for the biological activities of this compound involves interaction with cellular signaling pathways:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or alters membrane permeability.

- Anti-inflammatory Mechanism : It may inhibit nuclear factor kappa B (NF-kB) signaling, leading to decreased expression of inflammatory mediators.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Aldehyde | Moderate | Significant |

| 2-Methylcyclohexanone | Ketone | Low | Moderate |

| Cyclohexanecarboxaldehyde | Aldehyde | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.